[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone
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Overview
Description
[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone is a complex organic compound that features a piperazine and piperidine moiety
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and piperidine rings. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets could include receptors or enzymes, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone include:
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone: This compound has a quinoline moiety instead of a piperidine moiety.
1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE: This compound features a different substitution pattern on the piperazine ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and piperidine rings.
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(1-ethylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-4-27(25,26)23-10-8-18(9-11-23)20(24)22-14-12-21(13-15-22)19-7-5-6-16(2)17(19)3/h5-7,18H,4,8-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRXNPVKWJZPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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